molecular formula C16H13N3.HCl B600789 9,13b-Dehydro Epinastine Hydrochloride CAS No. 141342-70-3

9,13b-Dehydro Epinastine Hydrochloride

Cat. No. B600789
M. Wt: 283.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9,13b-Dehydro Epinastine Hydrochloride is a decomposition product and metabolite of epinastine hydrochloride . It is commonly used in scientific research as a selective agonist of the histamine H1 receptor.


Synthesis Analysis

9,13b-Dehydro Epinastine Hydrochloride is a synthetic compound derived from the naturally occurring alkaloid epinastine.


Molecular Structure Analysis

The molecular formula of 9,13b-Dehydro Epinastine Hydrochloride is C16H14ClN3 . The average mass is 283.755 Da and the monoisotopic mass is 283.087616 Da .


Chemical Reactions Analysis

9,13b-Dehydro Epinastine Hydrochloride has been studied extensively and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Pharmacokinetics and Analytical Methods

  • Development of Analytical Methods : A study by Jeong et al. (2020) developed an analytical method using ultra-performance liquid chromatography-tandem mass spectrometry for simultaneously measuring epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma. This method was validated and applied to pharmacokinetic studies, which is crucial for understanding the drug's behavior in the human body (Jeong et al., 2020).

Molecular Interactions and Effects

  • Insect Neuronal Receptors : Research by Roeder et al. (1998) found that epinastine, and by extension, its metabolite 9,13b-dehydroepinastine, have high affinity for insect neuronal octopamine receptors. This discovery could be significant for understanding the drug's potential applications in entomological research or pest control (Roeder et al., 1998).

Novel Delivery Systems

  • Drug-Eluting Contact Lenses : A study by Minami et al. (2019) explored the development of epinastine hydrochloride-releasing contact lenses as a new drug delivery system for treating allergic conjunctivitis. This innovative approach could offer an alternative to conventional eye drops, providing sustained drug release and enhanced patient compliance (Minami et al., 2019).

Synthetic Processes

  • Synthesis of Epinastine : Park et al. (2020) reported a new synthetic approach for producing epinastine HCl via a dehydroepinastine intermediate. This method offers a potentially more efficient and cost-effective way to manufacture the drug, which is crucial for large-scale production and accessibility (Park et al., 2020).

Clinical Research and Applications

  • Pediatric Applications : A study by Hara et al. (2014) evaluated the effectiveness of epinastine hydrochloride in treating sleep-disordered breathing symptoms caused by hyperesthetic non-infectious rhinitis in pediatric patients. The study found significant improvements, highlighting the potential of epinastine in pediatric applications (Hara et al., 2014).

Safety And Hazards

Epinastine Hydrochloride, from which 9,13b-Dehydro Epinastine Hydrochloride is derived, is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYLHPLXKXXXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,13b-Dehydro Epinastine Hydrochloride

CAS RN

141342-70-3
Record name 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141342-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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